molecular formula C23H24N4O4 B2965739 N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide CAS No. 1251635-06-9

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide

Cat. No.: B2965739
CAS No.: 1251635-06-9
M. Wt: 420.469
InChI Key: MUQLLHQAQQNHMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a benzamide derivative featuring a 4-ethoxyphenyl group attached to the amide nitrogen and a pyrazine-morpholine substituent at the para-position of the benzamide core. While direct synthesis data for this compound are unavailable in the provided evidence, analogous compounds (e.g., N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide ) suggest that such structures are typically synthesized via nucleophilic aromatic substitution or coupling reactions. For instance, highlights the use of sodium hydroxide-mediated cyclization and alkylation to form triazole derivatives, which may parallel the synthetic routes for morpholine-pyrazine-containing benzamides .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c1-2-30-19-9-5-18(6-10-19)26-22(28)17-3-7-20(8-4-17)31-23-21(24-11-12-25-23)27-13-15-29-16-14-27/h3-12H,2,13-16H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQLLHQAQQNHMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.

  • Molecular Formula : C25H28N4O4
  • Molecular Weight : 448.53 g/mol
  • CAS Number : 1326939-14-3

The compound features a complex structure that includes an ethoxyphenyl group and a morpholinopyrazinyl moiety, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzamide derivatives, including compounds similar to this compound. For instance, a series of benzamide derivatives were evaluated for their cytotoxic activity against various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity, with some derivatives showing potency greater than the standard chemotherapeutic agent cisplatin against certain cell lines (MDA-MB-231, SUIT-2, HT-29) .

Table 1: Cytotoxic Activity of Related Benzamide Derivatives

Compound IDCell LineIC50 (µM)Comparison to Cisplatin
5aMDA-MB-2311.5More potent
5bSUIT-23.0Less potent
5cHT-292.0More potent

The mechanism by which this compound exerts its effects may involve the induction of apoptosis in cancer cells. Morphological assessments using Hoechst staining have confirmed that these compounds can increase sub-G1 cell populations, indicating apoptosis . The structural components of the compound may facilitate interactions with specific cellular pathways that regulate cell survival and death.

Antimicrobial Properties

In addition to anticancer activity, some studies suggest that compounds with similar structures exhibit antimicrobial effects. The presence of the morpholine and pyrazine groups may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes in pathogens.

Other Biological Activities

Preliminary investigations into other biological activities have shown that morpholine-containing compounds can also demonstrate neuroprotective effects and modulate neurotransmitter systems. Their ability to cross the blood-brain barrier due to their lipophilic nature makes them candidates for further exploration in neurological disorders.

Case Study 1: Synthesis and Evaluation of Benzamide Derivatives

A study focused on synthesizing a series of benzamide derivatives, including those structurally related to this compound. The synthesized compounds were tested for their anticancer activity against several cell lines, revealing promising results that warrant further investigation into their efficacy and safety profiles .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of benzamide derivatives has provided insights into how modifications can enhance biological activity. Variations in substituents on the benzamide core have been shown to significantly affect potency against cancer cells, emphasizing the importance of molecular design in drug development .

Comparison with Similar Compounds

Table 1: Comparison of Morpholine-Pyrazine Benzamide Derivatives

Compound Name R Group (Benzamide Nitrogen) Pyrazine Substituent Molecular Formula Molecular Weight Evidence Source
N-(4-ethoxyphenyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide 4-ethoxyphenyl 3-morpholin-4-yl C₂₈H₂₉N₄O₄ 497.56 g/mol Inferred
N-(3-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide 3-methoxybenzyl 3-morpholin-4-yl C₂₈H₂₉N₄O₄ 497.56 g/mol
N-(3,4-dimethoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide 3,4-dimethoxybenzyl 3-morpholin-4-yl C₂₉H₃₁N₄O₅ 527.59 g/mol
N-{2-[5-(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-3-fluoro-N-[2-(morpholin-4-yl)ethyl]benzamide Complex substituent Morpholine-ethyl + fluorophenyl C₃₄H₃₂ClFN₅O₃S 664.17 g/mol

Key Observations :

  • Morpholine Role : The morpholine ring contributes to solubility and hydrogen-bonding capacity, a feature critical for kinase inhibition in related compounds .

Benzamide Derivatives with Heterocyclic Substituents

Other benzamide analogues feature pyrimidine, triazole, or oxadiazole rings instead of pyrazine-morpholine systems (Table 2).

Table 2: Heterocyclic Benzamide Analogues

Compound Name Heterocycle Biological Activity Molecular Weight Evidence Source
N-(5-fluoro-2-((4-methylbenzyl)oxy)pyrimidin-4-yl)benzamide Pyrimidine Antifungal 367.37 g/mol
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-fluorobenzamide Oxadiazole Not reported (screening hit) 327.31 g/mol
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones Triazole Anticancer (in vitro) ~450–500 g/mol

Key Observations :

  • Pyrimidine vs. Pyrazine : Pyrimidine-based benzamides () are associated with antifungal activity, whereas pyrazine-morpholine derivatives may target enzymes like HDACs or kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.